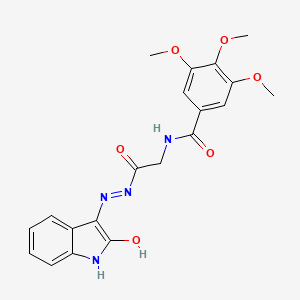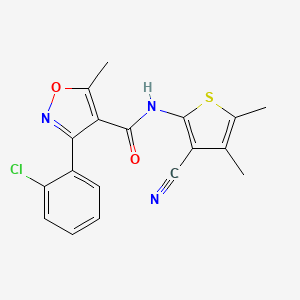![molecular formula C15H14N4O4 B14951144 4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14951144.png)
4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-DIMETHYL-1-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by its unique structure, which includes a pyridine ring, a nitrophenyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-1-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves the condensation of 4-nitrobenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-DIMETHYL-1-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce different nitro derivatives.
Aplicaciones Científicas De Investigación
4,6-DIMETHYL-1-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4,6-DIMETHYL-1-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may play a role in its biological activity by interacting with enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: A precursor in the synthesis of the target compound.
4-Nitrobenzaldehyde: A key reactant in the synthesis process.
Other pyridinecarboxamides: Compounds with similar structures but different substituents.
Uniqueness
4,6-DIMETHYL-1-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H14N4O4 |
|---|---|
Peso molecular |
314.30 g/mol |
Nombre IUPAC |
4,6-dimethyl-1-[(E)-(4-nitrophenyl)methylideneamino]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O4/c1-9-7-10(2)18(15(21)13(9)14(16)20)17-8-11-3-5-12(6-4-11)19(22)23/h3-8H,1-2H3,(H2,16,20)/b17-8+ |
Clave InChI |
OQBQQVQZKAFBMP-CAOOACKPSA-N |
SMILES isomérico |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N)C |
SMILES canónico |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-(3-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14951071.png)

![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B14951097.png)

![Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate](/img/structure/B14951105.png)

![4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B14951118.png)
![ethyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14951130.png)
![4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B14951138.png)
![4-methyl-2-nitro-6-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B14951153.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide](/img/structure/B14951154.png)
![N-{2,5-dimethoxy-4-[(2E)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14951156.png)

